molecular formula C10H13N3OS B11046019 5-Acetyl-4-amino-2-(isopropylamino)thiophene-3-carbonitrile

5-Acetyl-4-amino-2-(isopropylamino)thiophene-3-carbonitrile

Katalognummer B11046019
Molekulargewicht: 223.30 g/mol
InChI-Schlüssel: XAJDWPWCDMQHSZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Acetyl-4-amino-2-(isopropylamino)thiophene-3-carbonitrile is a thiophene derivative, a class of compounds known for their diverse biological and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including 5-Acetyl-4-amino-2-(isopropylamino)thiophene-3-carbonitrile, can be achieved through various methods. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . The Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives . The Paal–Knorr synthesis involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents .

Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale application of the aforementioned synthetic routes. The choice of method depends on the desired yield, purity, and specific application of the compound. Optimization of reaction conditions, such as temperature, pressure, and choice of solvents, is crucial for efficient industrial production .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Acetyl-4-amino-2-(isopropylamino)thiophene-3-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH play a significant role in determining the reaction’s outcome.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines .

Wirkmechanismus

The mechanism of action of 5-Acetyl-4-amino-2-(isopropylamino)thiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives have been shown to inhibit certain enzymes or receptors, leading to their therapeutic effects . The exact molecular targets and pathways depend on the specific application and structure of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to 5-Acetyl-4-amino-2-(isopropylamino)thiophene-3-carbonitrile include other thiophene derivatives such as 2-Butylthiophene, 2-Octylthiophene, and thieno[3,2-d]pyrimidine derivatives .

Uniqueness: What sets this compound apart from other thiophene derivatives is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Eigenschaften

Molekularformel

C10H13N3OS

Molekulargewicht

223.30 g/mol

IUPAC-Name

5-acetyl-4-amino-2-(propan-2-ylamino)thiophene-3-carbonitrile

InChI

InChI=1S/C10H13N3OS/c1-5(2)13-10-7(4-11)8(12)9(15-10)6(3)14/h5,13H,12H2,1-3H3

InChI-Schlüssel

XAJDWPWCDMQHSZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)NC1=C(C(=C(S1)C(=O)C)N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.